2A3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMTJMQCTUHRP-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904764 | |
| Record name | (R)-2-Aminopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | (R)-(-)-2-Amino-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
35320-23-1 | |
| Record name | 2-Aminopropanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035320231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Aminopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2-Amino-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-AMINOPROPANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for R 2 Amino 1 Propanol and Its Chiral Derivatives
Enantioselective Chemical Synthesis Strategies
Chemical synthesis provides direct and scalable routes to d-Alaninol and its derivatives. Modern strategies focus on maximizing enantioselectivity through asymmetric catalysis and developing novel reaction pathways that are both efficient and versatile.
Asymmetric Approaches for the Derivatization of (R)-(-)-2-Amino-1-propanol
The bifunctional nature of d-Alaninol, possessing both a primary amine and a primary alcohol, allows for a wide range of derivatization reactions to produce other valuable chiral molecules. psu.edu Asymmetric strategies often leverage the existing stereocenter to direct the formation of new chiral centers or to create ligands for asymmetric catalysis.
One notable approach involves the use of d-Alaninol in the formation of supramolecular structures on metallic surfaces. When adsorbed on a Cu(100) surface, d-Alaninol self-assembles into ordered phases composed of tetrameric units. psu.edu In these structures, the amino group is primarily involved in binding to the copper surface, leaving the hydroxyl group available for lateral hydrogen-bonding interactions, which helps create a chiral environment on an otherwise achiral substrate. psu.edu
Furthermore, d-Alaninol can act as a chiral ligand in coordination chemistry. It forms characteristic dimeric complexes with lanthanide ions, where the alanine (B10760859) molecules act as bridging and chelating ligands through their carboxylate groups (in zwitterionic form) and coordinate to the metal via four water molecules. mdpi.com Such chiral complexes have potential applications in asymmetric catalysis and materials science.
Novel Reaction Pathways for the Production of (R)-(-)-2-Amino-1-propanol and Analogues
While the classical synthesis of d-Alaninol involves the reduction of D-alanine (B559566) or its esters with metal hydrides like lithium aluminum hydride (LiAlH4), this method can be expensive and present challenges in product purification. chemicalbook.comgoogle.com Consequently, research has focused on developing novel and more efficient synthetic routes.
One advanced strategy is the asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org This method avoids the need for high-pressure hydrogenation equipment and can convert α-amino ketone hydrochlorides into the corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org
Alternative pathways start from non-amino acid precursors. For instance, DL-Alaninol (B105465) can be synthesized from hydroxyacetone, which is first reacted with an ammonium (B1175870) hydroxide (B78521) solution and then subjected to hydrogenation using a nickel catalyst. guidechem.com Another patented process describes the preparation of (S)-2-amino-1-propanol (the enantiomer of d-Alaninol) starting from (S)-1-methoxy-2-propylamine, which is treated with hydrochloric acid to cleave the ether and yield the desired amino alcohol. google.com The development of synthetic routes for analogues, such as those with different substitution patterns, often involves multi-step sequences combining techniques like aldol (B89426) reactions, silylations, and ring-closing metathesis. rsc.org
Biocatalytic and Enzymatic Routes to (R)-(-)-2-Amino-1-propanol
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild, environmentally benign conditions. nih.gov Enzymes and whole-cell systems are increasingly employed for the production of chiral amino alcohols like d-Alaninol.
Enzymatic Resolution Techniques for Amino Alcohol Enantiomers
Kinetic resolution is a widely used enzymatic method to separate racemic mixtures of amino alcohols. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. jocpr.com
Lipases are commonly used for this purpose. In a typical process, the amino group of a racemic amino alcohol like alaninol is first protected (e.g., as an N-alkoxycarbonyl derivative) to prevent side reactions. lookchem.com The resolution can then be achieved through two complementary approaches:
Enantioselective hydrolysis: A lipase (B570770) selectively hydrolyzes the ester derivative of one enantiomer. For N-protected 2-amino-1-propanol, the (R)-enantiomer reacts faster, yielding the optically pure (R)-alcohol at low conversion. lookchem.com
Enantioselective transesterification: In an organic solvent like ethyl acetate, a lipase catalyzes the acylation of one enantiomer. Again, the (R)-enantiomer is preferentially acylated, producing the (R)-acetate in high optical purity. lookchem.com
A different approach to kinetic resolution involves the use of chiral Brønsted acids as organocatalysts. A highly efficient kinetic resolution of racemic 1,2-amino alcohols has been achieved through intermolecular acetalization with an enol ether, catalyzed by a chiral phosphoric acid. acs.orgnih.govacs.org This method takes advantage of the thermodynamic stability of the resulting acetal (B89532) and the key role of the N-H functionality in achieving high selectivity. acs.orgacs.org
| Catalyst/Enzyme | Reaction Type | Substrate | Selectivity (s-factor) | Finding |
| Lipase from Pseudomonas cepacia (PSL-C) | Transesterification | Racemic 1,2-diols with ester groups | Moderate | The lipase was found to be the most suitable biocatalyst among several tested for the acylation of functionalized 1,2-diols, allowing for reuse up to five times. nih.gov |
| Chiral Phosphoric Acid | Acetalization | Racemic 1,2-amino alcohols | High (up to 121) | This organocatalytic method provides a novel and highly efficient alternative to enzymatic esterification for resolving amino alcohols. acs.orgacs.orgrsc.org |
| Lipase (Steapsin or Amano P) | Hydrolysis / Transesterification | N-alkoxycarbonyl-2-amino-1-propanol esters | Not specified, but high ee achieved | Both hydrolysis and transesterification were effective, with the (R)-enantiomer reacting faster in both cases, providing complementary routes to either the (R)-alcohol or (R)-acetate. lookchem.com |
Whole-Cell Biotransformation Systems for Stereoselective Production
Using whole microbial cells as biocatalysts offers significant advantages, particularly for reactions requiring cofactor regeneration. nih.govunimi.it The cell's native metabolic pathways can continuously supply expensive cofactors like NAD(P)H, making the process economically viable and self-sustaining. unimi.it
Engineered Escherichia coli has been developed as a whole-cell biocatalyst for the production of chiral amino alcohols. frontiersin.orgnih.gov These systems are designed to express specific enzymes, such as amine dehydrogenases (AmDHs), which catalyze the asymmetric reductive amination of α-hydroxy ketones to the corresponding chiral amino alcohols. frontiersin.orgnih.gov The use of ammonia (B1221849) as the amino donor is cost-effective, and water is the main byproduct, making it a green process. frontiersin.org For instance, the transformation of 2-keto-3-methylvalerate to L-isoleucine in E. coli has been improved by engineering the glucose metabolism for enhanced cofactor regeneration. nih.gov Similarly, whole-cell systems expressing an alanine dehydrogenase, alanine racemase, and a glucose dehydrogenase have been constructed for the high-yield production of D/L-alanine from sodium pyruvate (B1213749). nih.gov This demonstrates a feasible and efficient biosynthesis process that could be adapted for precursors of d-Alaninol. nih.gov
| Organism | Key Enzyme(s) | Substrate | Product | Key Feature |
| Escherichia coli | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy ketones | Chiral α-amino alcohols | The system uses ammonia as the amino donor and the cell's metabolism for cofactor regeneration, offering a cost-effective and green synthetic route. frontiersin.orgnih.gov |
| Escherichia coli | Alanine Dehydrogenase (ald), Alanine Racemase (dadX), Glucose Dehydrogenase (gdh) | Sodium Pyruvate, D-Glucose | D/L-Alanine | A three-gene co-expression system was optimized for high-yield production of alanine, a direct precursor for alaninol synthesis. nih.gov |
| Escherichia coli | Transaminase, Amino Acid Dehydrogenase | 2-Keto-3-methylvalerate | L-Isoleucine | Genetic engineering of glucose metabolism within the whole cell was used to improve cofactor regeneration for the reductive amination reaction. nih.gov |
Protein Engineering of Enzymes for Enhanced (R)-(-)-2-Amino-1-propanol Synthesis
The performance of biocatalytic routes can be significantly improved through protein engineering. By modifying the structure of an enzyme, its activity, stability, and substrate specificity can be tailored for a specific industrial application. nih.gov
A primary target for engineering in the synthesis of chiral amino alcohols is amine dehydrogenase (AmDH). frontiersin.orgnih.gov Many highly effective AmDHs are not found in nature but are engineered from naturally occurring amino acid dehydrogenases (AADHs), such as leucine (B10760876) dehydrogenase or phenylalanine dehydrogenase. frontiersin.orgacs.org Introducing specific mutations into the AADH active site can switch its substrate preference from α-keto acids to α-hydroxy ketones, enabling the synthesis of vicinal amino alcohols with very high enantioselectivity (>99% ee). frontiersin.orgacs.org
To further enhance catalytic efficiency, which can be a bottleneck for industrial scale-up, directed evolution strategies are employed. frontiersin.org Techniques like the combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) have been used to systematically mutate residues in the enzyme's active site. nih.gov Through several rounds of mutagenesis and screening, variants of an AmDH from Sporosarcina psychrophila (SpAmDH) were created with a four-fold improvement in catalytic efficiency (kcat/Km) for the asymmetric reductive amination of 1-hydroxy-2-butanone, while maintaining excellent thermostability and enantioselectivity. nih.gov
| Enzyme Family | Engineering Strategy | Parent Enzyme Source | Improvement | Application |
| Amine Dehydrogenase (AmDH) | Site-directed Mutagenesis | Leucine Dehydrogenase (AADH) from Lysinibacillus fusiformis | Switched substrate specificity from α-keto acids to α-hydroxy ketones. | Synthesis of (S)-configured vicinal amino alcohols with >99% ee, including an intermediate for the drug ethambutol. acs.org |
| Amine Dehydrogenase (AmDH) | CAST/ISM | Leucine Dehydrogenase from Sporosarcina psychrophila (SpAmDH) | 4-fold improvement in kcat/Km and total turnover number (TTN). | Asymmetric reductive amination of 1-hydroxy-2-butanone with >99% ee and high conversion at preparative scale. nih.gov |
| l-amino acid deaminases (LAAD) | Site-saturation Mutagenesis | Proteus myxofaciens (PmaLAAD) | Increased activity towards bulky substrates like naphthylalanines. | Used in multi-enzyme cascades for the deracemization of racemic amino acids to produce pure D-amino acids. nih.gov |
Sustainable Chemistry Principles in the Synthesis of (R)-(-)-2-Amino-1-propanol
The production of enantiomerically pure compounds like (R)-(-)-2-Amino-1-propanol, also known as d-alaninol, is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies in the sustainable synthesis of d-alaninol include the use of biocatalysis, the application of renewable feedstocks, and the optimization of reaction pathways to improve atom economy.
A primary route to d-alaninol is the reduction of the amino acid D-alanine. chemicalbook.comgoogle.com Since D-alanine can be produced through microbial fermentation from renewable resources, this establishes a bio-based pathway to the final product. researchgate.netnih.gov The application of green chemistry principles is evident in the efforts to make each step of this conversion, from feedstock to final product, more efficient and environmentally benign.
Biocatalysis in Synthesis
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. rsc.org Enzymes operate under mild conditions (temperature, pH), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable, offering significant advantages over traditional chemical catalysts. rsc.orgnih.gov
In the context of d-alaninol synthesis, enzymes like alanine dehydrogenase (AlaDH) and amine dehydrogenases (AmDHs) are pivotal. rsc.org For instance, d-alanine can be synthesized from bio-based starting materials like pyruvic acid using co-immobilized dehydrogenases, which allows for catalyst reuse and improved stability. researchgate.net One study demonstrated an effective method for preparing optically pure d-alanine from sodium pyruvate with co-immobilized meso-diaminopimelate dehydrogenase and formate (B1220265) dehydrogenase, achieving an average yield of 75.7% and an enantiomeric excess (e.e.) of 99.5% over 20 cycles. researchgate.net
Furthermore, engineered biocatalysts are being developed to improve efficiency. D-amino acid dehydrogenases and D-amino acid transaminases have been engineered to enhance their catalytic properties for the asymmetric synthesis of D-phenylalanines and other D-amino acids, showcasing a strategy that is also applicable to D-alanine production. acs.org These biocatalytic methods often feature high atom economy and rely on accessible prochiral starting materials, which are highly attractive from a sustainability perspective. acs.org
Renewable Feedstocks and Fermentation
The foundation of a sustainable process often lies in its starting materials. The shift from petrochemical feedstocks to renewable resources like glucose, glycerol, and methanol (B129727) is a key goal in green chemistry. frontiersin.orgnih.gov Microorganisms such as Corynebacterium glutamicum and Escherichia coli have been extensively engineered to produce various amino acids, including alanine, from these non-food, sustainable carbon sources. nih.govfrontiersin.orgnih.gov
For example, researchers have developed efficient processes for D/L-alanine production in recombinant E. coli by optimizing gene expression and reaction conditions. nih.gov While some methods produce a racemic mixture of D- and L-alanine, which requires a subsequent resolution step, they represent a move toward sustainable production from renewable feedstocks. sciencelink.net The direct fermentation of D-lactic acid, a structurally related compound, from methanol has also been achieved, demonstrating the potential for producing chiral building blocks from C1 feedstocks. acs.org
Atom Economy and Process Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. numberanalytics.com
The traditional synthesis of d-alaninol involves the reduction of D-alanine or its esters. chemicalbook.comgoogle.com While effective, the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) results in poor atom economy, as a significant portion of the reactants ends up as inorganic waste. chemicalbook.comgoogle.com
The table below illustrates a comparison of different synthetic methods for producing amino alcohols or their precursors, highlighting key sustainability metrics.
| Reaction Type | Starting Material | Catalyst/Reagent | Key Conditions | Yield (%) | Enantiomeric Excess (ee %) | Sustainability Aspect | Reference(s) |
| Chemical Reduction | D-alanine | LiAlH₄ in THF | 0°C, 2 hours | 82.5 | >99 | Starts from a renewable precursor. | chemicalbook.com |
| Chemical Reduction | L-alanine ester | Tetramethylammonium borohydride | 15-55°C | High | High | Reduced consumption of borohydride compared to other methods. | google.com |
| Biocatalytic Reduction | Sodium Pyruvate | Co-immobilized dehydrogenases | pH 7.0, 40°C | 75.7 (avg. over 20 cycles) | 99.5 | Use of renewable feedstock and reusable biocatalyst. | researchgate.net |
| Reductive Amination | Prochiral Ketones | Amine Dehydrogenase (AmDH) & Formate Dehydrogenase (FDH) | pH 8.5-8.7, 20-40°C | >98 | >99 | High atom efficiency using ammonium formate as nitrogen and hydride source. | rsc.org |
By integrating biocatalysis, utilizing renewable feedstocks, and designing reactions with high atom economy, the synthesis of (R)-(-)-2-Amino-1-propanol is progressively aligning with the principles of sustainable chemistry, paving the way for more environmentally responsible production of this important chiral building block.
** R 2 Amino 1 Propanol in Asymmetric Catalysis and Stereoselective Transformations Research**
Application of (R)-(-)-2-Amino-1-propanol as a Chiral Ligand in Metal-Catalyzed Processes
The development of chiral ligands is central to asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. The bifunctional nature of d-Alaninol makes it an ideal starting material for the synthesis of a variety of ligands that can coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of a reaction.
Design and Synthesis of (R)-(-)-2-Amino-1-propanol-Derived Ligands
The synthesis of chiral ligands from d-Alaninol often involves the modification of its amino and hydroxyl groups to create bidentate or polydentate structures capable of chelating to metal ions. A common strategy is the synthesis of bis(oxazoline) ligands. For instance, a related amino alcohol, 2-amino-2-methyl-1-propanol, can be reacted with a dinitrile, such as 4-iodophthalonitrile, in the presence of a Lewis acid catalyst like zinc triflate to form a bis(oxazoline) structure. chemicalbook.com This type of reaction sequence provides a general template for how d-Alaninol can be used to generate ligands where the stereocenter from the amino alcohol is incorporated into the final ligand architecture.
Another class of ligands derived from amino alcohols are aminobenzimidazoles, which have been used to create chiral manganese(I) complexes for asymmetric catalysis. acs.org The synthesis of these ligands typically involves the condensation of the chiral amino alcohol with a suitable aromatic precursor. The resulting ligands possess both a nitrogen-based coordination site and a chiral backbone, essential for inducing enantioselectivity in metal-catalyzed processes.
Research on Enantioselective Hydrogenation Mediated by (R)-(-)-2-Amino-1-propanol Ligands
Enantioselective hydrogenation is a powerful method for producing chiral molecules, and ligands derived from chiral amino alcohols play a significant role. youtube.com Asymmetric transfer hydrogenation (ATH) of ketones and imines, in particular, has seen significant advancements through the use of catalysts bearing ligands derived from amino alcohols and their derivatives.
Research has demonstrated the effectiveness of manganese(I) complexes bearing chiral aminobenzimidazole ligands in the ATH of imines. acs.org These catalysts, which can be conceptualized as derivatives of chiral amino alcohols, have achieved high yields and enantioselectivities for a range of substrates. For example, the hydrogenation of a model imine substrate using a manganese complex with a ligand derived from L-tert-leucine resulted in the corresponding chiral amine with 97% yield and 91% enantiomeric excess (ee). acs.org The success of these earth-abundant metal catalysts highlights a move away from more expensive noble metals like rhodium and ruthenium. acs.orgacs.org
The following table summarizes the optimization of reaction conditions for the Mn-catalyzed ATH of an imine, showcasing the impact of different ligands and solvents on the reaction's efficiency and stereoselectivity.
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Mn-1 | MTBE | 97 | 91 |
| 2 | Mn-2 | MTBE | 83 | 59 |
| 3 | Mn-3 | MTBE | 97 | 82 |
| 4 | Mn-4 | MTBE | 81 | 75 |
| 5 | Mn-6 | MTBE | 94 | 82 |
| 6 | 2-Me-THF | Mn-1 | 80 | 62 |
| 7 | DCM | Mn-1 | 61 | 70 |
| Data sourced from a study on Manganese-Catalyzed Asymmetric Transfer Hydrogenation. acs.org |
Furthermore, ruthenium-catalyzed ATH has been successfully applied to the synthesis of chiral 1,2-amino alcohols from unprotected α-amino ketones. acs.org This method provides direct access to valuable products like Norepinephrine with excellent enantiomeric ratios (>99.9:0.1 er) and high yields (94%). acs.org
Studies on Asymmetric Carbon-Carbon Bond Formation with (R)-(-)-2-Amino-1-propanol Derivatives
The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. Chiral ligands derived from amino alcohols like d-Alaninol are instrumental in guiding the stereochemical course of these reactions. One of the most significant areas of research is the asymmetric aldol (B89426) reaction, which creates a new carbon-carbon bond and up to two new stereocenters.
While direct catalysis by amino acids like proline has been a major focus, the principles extend to ligands and catalysts derived from them. nih.gov For example, new organocatalysts based on boron-fused primary amino amides, synthesized from amino acids, have been shown to be effective in asymmetric cross-aldol reactions between ketones and aromatic aldehydes. nih.gov These catalysts can produce the desired chiral aldol products with good yields (up to 94%) and excellent enantioselectivities (up to 94% ee). nih.gov
In a different approach, a dual catalytic system combining a chiral aldehyde and a nickel catalyst has been developed for the asymmetric α-propargylation of amino acid esters. nih.gov This method allows for the synthesis of complex α,α-disubstituted α-amino acid esters with high yields and enantioselectivities. The chiral aldehyde reacts with the amino acid ester to form a Schiff base, which is then acted upon by the nickel catalyst to facilitate the carbon-carbon bond formation. nih.gov This illustrates the sophisticated strategies being developed, where derivatives conceptually linked to amino alcohols contribute to complex asymmetric transformations.
(R)-(-)-2-Amino-1-propanol as a Chiral Auxiliary in Stereodivergent Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. d-Alaninol is a valuable chiral auxiliary due to its ready availability and the predictable stereocontrol it can exert.
Development and Utilization of Auxiliaries Derived from (R)-(-)-2-Amino-1-propanol
Chiral auxiliaries derived from amino alcohols are widely used in stereoselective synthesis. nih.gov For instance, pseudoephedrine, a structurally related 1,2-amino alcohol, has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. nih.gov The reaction proceeds through a morpholinone intermediate, with the stereochemistry of the auxiliary directing the formation of the final product.
A powerful strategy involves the use of a chiral auxiliary to enable stereodivergent synthesis, where either enantiomer of a product can be obtained from a single starting material by simply changing the reagents or reaction sequence. nih.govnih.gov This approach enhances synthetic flexibility. For example, a strategy has been developed where an asymmetric catalytic step is first used to install a transient chiral auxiliary (an oxazolidine) from an achiral precursor. This newly formed chiral center then directs a subsequent diastereoselective reaction, such as a hydrogenation, effectively combining the benefits of asymmetric catalysis and auxiliary-based control. nih.gov
Investigations into Diastereocontrol in Reactions Employing (R)-(-)-2-Amino-1-propanol Auxiliaries
The primary function of a chiral auxiliary is to induce high diastereoselectivity in a reaction. The auxiliary creates a chiral environment close to the reacting center, making one pathway of attack sterically or electronically more favorable than the other.
In the context of d-Alaninol-derived auxiliaries, such as oxazolidines formed by the condensation of the amino alcohol with a ketone or aldehyde, the auxiliary's structure dictates the facial selectivity of reactions on the substrate. The bulky group on the chiral center of the auxiliary typically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This principle is fundamental to achieving high diastereocontrol.
Research into asymmetric aldol reactions often relies on this type of diastereocontrol. nih.gov The enolate formed from a ketone bearing a chiral auxiliary will adopt a specific conformation to minimize steric strain, and the subsequent reaction with an aldehyde will proceed through a well-defined, chair-like transition state, leading to a high degree of diastereoselectivity in the product. nih.gov The ability to reliably predict and control the stereochemical outcome is a major advantage of using auxiliaries derived from compounds like d-Alaninol.
Mechanistic Elucidation of Chiral Induction in (R)-(-)-2-Amino-1-propanol-Enabled Reactions
The scientific community has dedicated significant effort to understanding the precise mechanisms by which chiral molecules transmit stereochemical information during a chemical transformation. In the context of asymmetric catalysis and stereoselective reactions, (R)-(-)-2-amino-1-propanol, also known as D-alaninol, serves as a fundamental chiral building block. Its utility stems from the presence of two distinct functional groups—an amine and a hydroxyl group—attached to a chiral backbone. This arrangement allows for the formation of well-defined transition states that are crucial for inducing stereoselectivity. The elucidation of these mechanisms often relies on a combination of experimental evidence and computational modeling to provide a detailed picture of the transition state geometries and the non-covalent interactions that govern chiral recognition.
At its core, the ability of (R)-(-)-2-amino-1-propanol to induce chirality is rooted in its capacity to create a rigid and predictable three-dimensional environment around a reactive center. nist.gov When it is incorporated into a catalyst or used as a chiral auxiliary, it forces the reactants to approach each other in a spatially restricted manner. This steric hindrance, coupled with potential electronic effects and hydrogen bonding interactions involving the amino and hydroxyl groups, favors the formation of one enantiomer or diastereomer over the other. numberanalytics.com
The principles of chiral auxiliary-mediated synthesis highlight that the auxiliary is temporarily attached to a substrate, influences the stereochemical outcome of the reaction, and is subsequently removed to yield the desired stereoisomer. nist.gov The effectiveness of this process is contingent on several factors, including the inherent structure of the chiral auxiliary, the reaction conditions, and the nature of the substrate itself. nist.gov
While the general principles of chiral induction are well-established, detailed mechanistic studies for reactions specifically employing (R)-(-)-2-amino-1-propanol are often specific to the reaction type and any metals that might be involved in the catalytic cycle. For instance, when used as a ligand in metal-catalyzed reactions, the amino alcohol can form a chelate with the metal center, creating a rigid catalyst structure. The stereochemistry of the resulting product is then dictated by how the substrate coordinates to this chiral metal complex.
In the absence of metals, (R)-(-)-2-amino-1-propanol can be used to form chiral derivatives, such as oxazolidinones or imines, which then direct the stereochemical course of subsequent reactions. The analysis of these reactions often involves the proposal of transition state models that rationalize the observed stereoselectivity. These models are typically based on minimizing steric interactions and maximizing stabilizing electronic interactions.
Detailed research findings, often supported by computational studies like Density Functional Theory (DFT), are essential for a deeper understanding. These studies can model the potential energy surfaces of the reaction pathways leading to different stereoisomers. By comparing the activation energies of the diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially.
For example, in the asymmetric reduction of ketones, a catalyst derived from (R)-(-)-2-amino-1-propanol and borane (B79455) would form a chiral oxazaborolidine. The mechanism of stereoselective reduction is explained by the coordination of the ketone to the boron atom in a way that minimizes steric clash between the substituents on the ketone and the chiral framework of the catalyst. This leads to the hydride being delivered to one face of the carbonyl group preferentially.
The following tables would typically present data from such studies, illustrating the effectiveness of (R)-(-)-2-amino-1-propanol or its derivatives in controlling stereochemistry.
Table 1: Asymmetric Reduction of Propiophenone using a Catalyst Derived from (R)-(-)-2-Amino-1-propanol
| Entry | Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-Alaninol-BH₃ | -20 | 95 | 92 |
| 2 | (R)-Alaninol-BH₃ | 0 | 98 | 88 |
| 3 | (R)-Alaninol-BH₃ | 25 | 99 | 80 |
This is a representative data table. Actual values would be sourced from specific research articles.
Table 2: Diastereoselective Alkylation of an Imine Derived from (R)-(-)-2-Amino-1-propanol
| Entry | Electrophile | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | Methyl iodide | THF | 90:10 |
| 2 | Benzyl bromide | Toluene | 95:5 |
| 3 | Allyl bromide | Dichloromethane | 85:15 |
This is a representative data table. Actual values would be sourced from specific research articles.
The data in these tables would be critical for substantiating proposed mechanistic models. For instance, the decrease in enantiomeric excess with increasing temperature in Table 1 is consistent with the transition states for the formation of both enantiomers becoming more energetically accessible at higher temperatures, leading to lower selectivity. Similarly, the high diastereomeric ratios in Table 2 would support a transition state model where one face of the imine is effectively blocked by the chiral auxiliary.
Interfacial Chemistry and Advanced Materials Research Involving R 2 Amino 1 Propanol
Adsorption Behavior of (R)-(-)-2-Amino-1-propanol on Solid Surfaces
The interaction of d-Alaninol with solid surfaces is a key area of study, providing fundamental insights into how chiral molecules organize and impart their stereochemical properties to an achiral substrate.
The adsorption of d-Alaninol on the copper (100) surface serves as a significant case study. The molecule's two functional groups, the amino (-NH₂) and hydroxyl (-OH), allow for a potential dual interaction with the copper atoms. psu.edu Experimental and theoretical studies have shown that the amino group is more strongly involved in the binding to the Cu(100) surface. psu.edu This primary interaction leaves the hydroxyl group more available to participate in lateral interactions with adjacent molecules. psu.edu
Table 1: Interaction Details of d-Alaninol on Cu(100) Surface | Feature | Description | Source(s) | | :--- | :--- | :--- | | Primary Binding Group | The amino group (-NH₂) is most strongly involved in the binding with the copper surface. | psu.edu | | Secondary Interaction | The hydroxyl group (-OH) also interacts with the surface, though less strongly than the amino group. | psu.eduacs.org | | Most Stable Geometry | Both amino and hydroxyl groups covalently interact with "on top" copper atoms. | acs.orgacs.orgnih.gov | | Coverage Dependence | Different adsorption modes are observed for submonolayer and monolayer coverages. acs.org | | Proposed High-Coverage State | A dual coordination state with coexisting amino and imino groups has been suggested at saturation. | acs.org | | Potential Surface Reaction | Dehydrogenation of the amino group is a possible explanation for spectroscopic data at full coverage. | acs.orgnih.gov |
A significant outcome of d-Alaninol adsorption on Cu(100) is the spontaneous formation of a long-range ordered, chiral self-assembled monolayer (SAM) at saturating coverage. psu.eduacs.org This self-assembly is a crucial step in transferring the molecule's chirality to the achiral metal substrate. psu.edu
Experimental observations using low-energy electron diffraction (LEED) have shown that the d-enantiomer of alaninol arranges into a well-defined square structure. psu.edu This structure is composed of tetrameric units, where four d-Alaninol molecules form a basic repeating block. psu.edu The resulting molecular phase is rotated 14 degrees clockwise with respect to the whiterose.ac.uk direction of the underlying copper crystal lattice. psu.edu The formation of these complex supramolecular structures is driven by the interplay between the molecule-surface interaction and lateral hydrogen-bonded interactions between the hydroxyl groups of neighboring molecules. psu.edu The chirality of the molecule plays a critical role in guiding the formation of these specific tetrameric clusters rather than a simple, densely packed layer. psu.edu
Table 2: Characteristics of d-Alaninol Self-Assembled Monolayers on Cu(100)
| Property | Finding | Source(s) |
|---|---|---|
| Structure Type | Chiral self-assembled molecular monolayer | acs.org |
| Basic Unit | Tetramers (clusters of four molecules) | psu.edu |
| Ordering | Long-range ordered phase | psu.edu |
| Surface Structure (LEED) | Square structure, represented as (1,4|4,-1) in matrix form | psu.edu |
| Orientation | The molecular phase is rotated 14° clockwise relative to the Cu whiterose.ac.uk direction. | psu.edu |
| Driving Force | Interplay of surface binding (via -NH₂) and lateral hydrogen bonding (via -OH). | psu.edu |
Theoretical and computational methods, particularly density functional theory (DFT), have been indispensable for understanding the adsorption of d-Alaninol at the atomic level. acs.orgwhiterose.ac.uk DFT calculations have been used to test various possible adsorption sites and molecular orientations to determine the most energetically favorable configurations. acs.orgnih.gov These calculations confirmed that a horizontal orientation, where both the amino and hydroxyl groups can interact with the surface, is the most stable for a single molecule. acs.orgacs.orgnih.gov
To investigate the formation of the observed ordered structures, researchers have employed a composite approach that combines DFT with classical molecular dynamics. psu.edu In this method, DFT provides an accurate starting point by defining the adsorption configuration of a single molecule. psu.edu Then, molecular dynamics simulations are run, often starting with an assumed tetrameric unit, to explore the configurational space and the dynamic behavior of the molecules on the surface over time. psu.edu These simulations, which can model the system at room temperature, help to understand how the tetramers interact and maintain their structure, providing a bridge between the single-molecule adsorption state and the experimentally observed macroscopic monolayer. psu.edu Such models are crucial for interpreting experimental results from techniques like photoelectron spectroscopy and LEED. acs.org
(R)-(-)-2-Amino-1-propanol in the Fabrication of Chiral Recognition Materials
The ability of (R)-(-)-2-Amino-1-propanol to form ordered chiral surfaces makes it a candidate for applications in chiral recognition. A surface modified with a chiral monolayer can create an enantioselective environment, enabling it to interact differently with the right- and left-handed enantiomers of another compound.
A direct application of d-Alaninol in this area is its use as a chiral derivatizing agent. sigmaaldrich.comchemicalbook.com It has been successfully used to analyze the enantiomers of gossypol (B191359), a natural compound found in cottonseed. sigmaaldrich.comchemicalbook.com By reacting with the gossypol enantiomers, d-Alaninol converts them into diastereomeric pairs that can be separated and quantified using standard techniques like high-performance liquid chromatography (HPLC). sigmaaldrich.comchemicalbook.com This process relies on the specific stereochemistry of d-Alaninol to achieve the separation.
More broadly, d-Alaninol serves as a valuable chiral building block in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. chemimpex.com Its incorporation into a larger molecular structure imparts a specific three-dimensional architecture, which is often essential for the compound's desired biological activity or function. chemimpex.com This role in asymmetric synthesis is a fundamental form of chiral recognition, where the chirality of d-Alaninol is used to control the stereochemical outcome of a chemical reaction. wikipedia.org
(R)-(-)-2-Amino-1-propanol in Biomedical and Natural Product Synthesis Research
(R)-(-)-2-Amino-1-propanol, also known as d-Alaninol, is a chiral amino alcohol derived from the amino acid D-alanine (B559566). nih.gov Its stereogenic center makes it a valuable chiral building block in organic synthesis, particularly in the fields of pharmaceutical development and natural product research. cymitquimica.com This article explores the multifaceted role of d-Alaninol and its parent compound, D-alanine, in the synthesis of complex molecules with significant biological activity.
Advanced Analytical and Spectroscopic Research Methodologies for R 2 Amino 1 Propanol
Chromatographic Techniques for Enantiomeric Analysis
Chromatographic methods are central to the separation and quantification of enantiomers. For d-alaninol, both gas and liquid chromatography techniques are utilized, often requiring derivatization to enhance volatility or detectability.
Chiral Gas Chromatography (GC) Applications
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. However, due to the low volatility of amino alcohols like d-alaninol, derivatization is a necessary prerequisite for analysis. sigmaaldrich.comgcms.cz This process involves converting the amino and hydroxyl groups into less polar, more volatile moieties without affecting the chiral center. mdpi.com
A common two-step derivatization procedure involves esterification of the hydroxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, the hydroxyl group can be esterified, and the amino group can be subsequently blocked using reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.commdpi.com
The separation of the resulting volatile derivatives is then achieved on a chiral stationary phase (CSP). Cyclodextrin-based columns are particularly effective for this purpose. gcms.cz For example, a CHIRALDEX® G-TA column, which is a trifluoroacetyl derivatized cyclodextrin, has been shown to be effective for the separation of derivatized amino acid enantiomers. mdpi.com The choice of derivatizing agent can sometimes influence the elution order of the enantiomers, a phenomenon known as enantioreversal. mdpi.com The benefits of chiral GC analysis include high sensitivity, shorter analysis times compared to standard HPLC methods, and straightforward method development, as chiral selectivity can often be improved by simply lowering the analysis temperature. sigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
Chiral High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used methods for enantiomeric separation of a broad range of compounds, including d-alaninol. nih.gov These methods can be categorized into direct and indirect approaches.
The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® columns), are among the most popular choices for the separation of various pharmaceuticals and chiral compounds. nih.govmdpi.com Another important class of CSPs for the analysis of polar and ionic compounds like amino alcohols are the macrocyclic glycopeptides, such as teicoplanin, which is employed in Astec CHIROBIOTIC® T columns. sigmaaldrich.com These columns are compatible with a wide range of mobile phases, including those suitable for mass spectrometry. sigmaaldrich.com Crown-ether based CSPs have also proven to be particularly well-suited for the enantiomeric separation of D- and L-amino acids. chromatographyonline.com
The indirect approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. nih.govoup.com Since d-alaninol lacks a strong UV chromophore, derivatization is often essential not only for separation but also for detection. oup.com A study demonstrated the successful enantioseparation of dl-alaninol (B105465) after derivatization with a novel chiral reagent, benzimidazole-(S)-naproxen amide, which imparts a UV-detectable moiety to the molecule. oup.com The resulting diastereomers were baseline separated on a reversed-phase HPLC column. oup.com
| Parameter | Value |
|---|---|
| Chiral Derivatizing Reagent | Benzimidazole-(S)-naproxen amide |
| Column | Waters Spherisorb ODS2 (250 × 4.6 mm I.D., 5 µm) |
| Mobile Phase | Linear gradient of acetonitrile (B52724) in 10 mM triethylammonium (B8662869) phosphate (B84403) (pH 4.0) |
| Detection | UV at 231 nm |
| Elution Order | d-isomer followed by l-isomer |
| Retention Time (d-isomer) | Not explicitly stated, but eluted first |
| Retention Time (l-isomer) | Not explicitly stated, but eluted second |
| Resolution Factor (α) | Data for specific isomers not provided in abstract |
| Resolution (Rs) | Baseline separation achieved |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Chiral Amino Alcohol Profiling
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool for the sensitive and selective analysis of chiral compounds. mdpi.com For the analysis of d-alaninol, LC-MS offers significant advantages, particularly in complex matrices where high selectivity is required. nih.gov
Similar to HPLC, LC-MS methods for chiral analysis can be direct or indirect. Direct methods using chiral columns, such as those based on cinchona alkaloids or macrocyclic antibiotics, can be coupled with MS detection. sigmaaldrich.commdpi.com However, some chiral columns have limitations regarding the volatility of mobile phase additives required for optimal MS performance. nih.gov
Indirect LC-MS analysis, which involves pre-column derivatization with a chiral reagent, is a very common and robust approach. nih.gov This method forms diastereomers that can be separated on a conventional reversed-phase column (e.g., C18) with MS-compatible mobile phases. nih.gov A variety of chiral derivatizing agents have been developed for amino-containing compounds. For example, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) has been successfully used for the simultaneous quantification of d- and l-amino acids by LC-MS/MS, a technique that could be adapted for d-alaninol. nih.gov The use of a chiral derivatizing reagent not only facilitates chromatographic separation but can also enhance ionization efficiency in the mass spectrometer, leading to improved sensitivity. researchgate.net Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for quantitative analysis through methods like multiple reaction monitoring (MRM). nih.gov
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the three-dimensional structure and absolute configuration of chiral molecules. For d-alaninol, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopies are particularly powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the determination of stereochemistry and the analysis of conformational preferences. nih.gov For d-alaninol, ¹H and ¹³C NMR provide characteristic signals corresponding to its unique chemical environment.
To determine the enantiomeric purity and assign the absolute configuration of chiral molecules like d-alaninol, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents. nih.gov Reaction with a single enantiomer of a chiral derivatizing agent converts the enantiomers of the analyte into diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their quantification. nih.gov
Furthermore, detailed analysis of NMR parameters such as chemical shifts (δ) and coupling constants (J) can provide insights into the predominant conformation of d-alaninol in solution. The relative orientations of the amino and hydroxyl groups, as well as the methyl group, influence the local electronic environment of each proton and carbon, which is reflected in the NMR spectrum. mdpi.com For example, the magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, offering valuable information about the molecule's torsional angles.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H on C1 (CH₂) | ~3.2-3.5 | m | - |
| H on C2 (CH) | ~2.9-3.1 | m | - |
| H on C3 (CH₃) | ~1.0-1.1 | d | ~6-7 |
| H on NH₂ and OH | Variable | br s | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from general knowledge and publicly available spectral information. chemicalbook.comchemicalbook.com
Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiroptical Characterization
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration and study the solution conformation of chiral molecules. wikipedia.org These methods measure the differential absorption of left and right circularly polarized light. wikipedia.org
VCD spectroscopy, the extension of CD into the infrared region, is particularly sensitive to the three-dimensional arrangement of atoms in a molecule. wikipedia.org The VCD spectra of enantiomers are mirror images of each other. A common approach for determining the absolute configuration of a chiral molecule like d-alaninol involves comparing the experimental VCD spectrum with a theoretically predicted spectrum. wikipedia.org The theoretical spectrum is typically calculated using density functional theory (DFT). If the experimental and calculated spectra match, the absolute configuration of the molecule is confirmed. wikipedia.org A study on 1-amino-2-propanol demonstrated the utility of VCD in assigning vibrational modes, particularly the OH bending mode, which is sensitive to conformation. nih.gov The analysis of VCD spectra can be complex but provides a wealth of structural information. wikipedia.org
ECD spectroscopy measures differential absorption in the UV-visible region, arising from electronic transitions. nih.gov Like VCD, ECD is highly sensitive to the stereochemistry of a molecule. nih.gov The absolute configuration of a chiral compound can be determined by comparing its experimental ECD spectrum with the spectrum calculated for a known configuration. nih.gov The ECD spectra of chiral amino alcohols are influenced by the electronic transitions of the chromophores present in the molecule and their spatial relationship to the chiral center. nih.gov
X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction and Electronic Structure Studies
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For d-alaninol, XPS is particularly insightful for studying its interactions with surfaces, which is critical for applications in heterogeneous catalysis and the development of chiral sensors.
Research on the adsorption of d-alaninol on a copper (100) surface provides a clear example of XPS application. acs.orgnih.gov In these studies, d-alaninol is deposited on the copper surface under ultra-high vacuum conditions. XPS analysis, complemented by density functional theory (DFT) calculations, reveals how the molecule orients and binds to the metal. acs.orgnih.gov
Detailed findings indicate that at low coverage, the most stable configuration involves both the amino (-NH₂) and hydroxyl (-OH) groups interacting directly with the copper atoms on the surface. acs.orgnih.gov Specifically, studies suggest a covalent interaction between the functional groups and "on top" copper atoms. acs.org One proposed adsorption model, supported by energetic calculations and XPS data, involves the dehydrogenation of the hydroxyl group, with the resulting oxygen and the nitrogen from the amino group bonding to the copper surface. nih.gov
Analysis of the core-level spectra of the constituent atoms (C 1s, N 1s, O 1s) provides information on their chemical environment. A notable observation is the shift in the N 1s core-level binding energy upon the formation of a self-assembled monolayer at full coverage. nih.gov This shift is attributed to a change in the chemical state of the nitrogen atom, potentially through a dehydrogenation process on the amino group, which alters the electronic structure around the nitrogen. nih.gov These studies demonstrate the power of XPS in elucidating the complex interplay between a chiral molecule and a metal surface at the atomic level.
Table 1: Summary of XPS Findings for D-Alaninol Adsorption on Cu(100) Surface
| Analytical Finding | Description | Significance | Source(s) |
| Binding Interaction | Both the amino (-NH₂) and hydroxyl (-OH) groups are involved in the bonding to the Cu(100) surface. | Reveals a bidentate mode of interaction, anchoring the molecule to the substrate. | acs.orgnih.gov |
| Adsorption Model | The most stable configuration involves covalent interaction with copper atoms. One model suggests hydroxyl group dehydrogenation. | Elucidates the specific chemical bonds formed at the molecule-surface interface. | acs.orgnih.gov |
| N 1s Core-Level Shift | An experimentally observed shift in the N 1s binding energy at full monolayer coverage. | Indicates a change in the nitrogen's chemical environment, possibly due to dehydrogenation of the amino group. | nih.gov |
| Electronic Structure | Valence band photoelectron spectra, compared with DFT calculations, detail the molecular orbital contributions. | Provides a fundamental understanding of the electronic properties of the adsorbed chiral molecule. | acs.org |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of a compound. Since d-alaninol and its enantiomer, l-alaninol, have identical vibrational spectra in an achiral medium, data from either can be used to characterize the molecule's functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The FTIR spectrum of d-alaninol exhibits characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the primary amine (-NH₂), and the alkyl framework.
Table 2: Characteristic FTIR Absorption Bands for D-Alaninol
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H Stretch, N-H Stretch | Hydroxyl (-OH), Amine (-NH₂) |
| 2850 - 3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| ~1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1300 - 1450 | C-H Bending | Alkyl (CH, CH₂, CH₃) |
| 1000 - 1250 | C-O Stretch, C-N Stretch | Alcohol, Amine |
Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on a molecule's vibrational modes. It is particularly sensitive to non-polar bonds. A comparative study of (S)-2-amino-1-propanol (l-alaninol) and its isomer reveals key features in the Raman spectrum. nih.gov The spectra show distinguishable but remarkably similar relative intensities, with major contributions from delocalized coupled C-C and C-N vibrations. nih.gov These fingerprint modes are crucial for confirming the molecular structure.
Table 3: Selected Raman Shifts for (S)-2-Amino-1-propanol (Applicable to D-Alaninol)
| Raman Shift (cm⁻¹) | Tentative Assignment | Source(s) |
| 1000 - 1150 | C-C-C framework stretching modes | nih.gov |
| Fingerprint Region | Delocalized coupled C-C and C-N vibrations | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is most effective for molecules containing chromophores—functional groups with π-bonds or conjugated systems that absorb light in the 200-800 nm range.
D-alaninol is a saturated amino alcohol, meaning it lacks π-electrons from double or triple bonds or aromatic rings. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms. Consequently, d-alaninol does not exhibit significant absorption in the standard UV-Vis spectral range.
The electronic transitions available to d-alaninol are of two main types:
σ → σ* transitions: An electron is excited from a bonding sigma orbital to an anti-bonding sigma orbital. These are high-energy transitions and typically occur in the far-UV region, at wavelengths below 200 nm. slideshare.netyoutube.com
n → σ* transitions: An electron from a non-bonding orbital (i.e., a lone pair on the nitrogen or oxygen atom) is promoted to an anti-bonding sigma orbital. These transitions require less energy than σ → σ* transitions but still occur at short wavelengths, generally in the 150-250 nm range. ubbcluj.roshu.ac.uk
Because these transitions fall outside the range of conventional UV-Vis spectrophotometers, the technique is of limited use for the direct characterization of d-alaninol.
Table 4: Electronic Transitions in D-Alaninol
| Transition Type | Description | Expected Wavelength Range (nm) |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ anti-bonding orbital. | < 200 |
| n → σ | Excitation of a non-bonding electron (from N or O) to a σ anti-bonding orbital. | ~150 - 250 |
Isotopic Analysis Methods for D-Alaninol (e.g., Enantiomer-Specific Isotopic Analysis - ESIA)
Enantiomer-Specific Isotopic Analysis (ESIA) is a powerful analytical method that combines enantioselective separation (typically using chiral gas chromatography) with isotope ratio mass spectrometry. This allows for the determination of stable isotope ratios (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) for individual enantiomers of a chiral compound.
While direct ESIA studies on d-alaninol are not prominent in the cited literature, extensive research on its parent amino acid, D-alanine (B559566), demonstrates the principles and applications of the technique, which are directly relevant. arxiv.orgsemanticscholar.org ESIA is particularly useful for determining the origin of chiral molecules, distinguishing between those produced by biological processes (biogenic) and those formed through synthetic chemical reactions (abiogenic). arxiv.org
Studies on D- and L-alanine have shown significant differences in their nitrogen isotopic composition (δ¹⁵N) depending on their source. nih.govacs.org Key findings include:
Biogenic D-alanine: D-alanine found in the peptidoglycan of bacterial cell walls tends to be depleted in the heavier ¹⁵N isotope compared to its L-alanine counterpart from the same organism. arxiv.orgnih.govacs.org This isotopic fractionation is a result of the enzymatic pathways, such as the alanine (B10760859) racemase reaction, involved in its synthesis. The nitrogen isotopic difference (Δ¹⁵N D-L = δ¹⁵N D-Ala − δ¹⁵N L-Ala) is often negative, with values less than -2.0‰ observed in several bacterial species. arxiv.orgsemanticscholar.org
Abiogenic Alanine: In contrast, racemic alanine produced via symmetric chemical synthesis shows no significant difference in the nitrogen isotopic composition between the D- and L-enantiomers. arxiv.org
This methodology provides a robust tool for tracing the origins and metabolic pathways of chiral compounds. Applied to d-alaninol, ESIA could similarly be used to investigate its formation processes in various environmental, biological, or synthetic contexts.
Table 5: Example Nitrogen Isotope Ratios in D- and L-Alanine from Bacterial Sources (Illustrative of ESIA Data)
| Bacterial Species | δ¹⁵N D-Alanine (‰) | δ¹⁵N L-Alanine (‰) | Isotopic Difference (Δ¹⁵N D-L) | Source(s) |
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1 | nih.govacs.org |
| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | -2.0 | nih.govacs.org |
Theoretical and Computational Investigations of R 2 Amino 1 Propanol
Density Functional Theory (DFT) for Electronic Structure and Adsorption Geometries
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties, as well as to study chemical reactions and adsorption processes.
Electronic Structure: Theoretical calculations using DFT and ab initio methods have been instrumental in interpreting the electronic structure of d-alaninol. Studies comparing the photoelectron spectra of S-(+)-2-amino-1-propanol (alaninol) and its isomer S-(+)-1-amino-2-propanol have utilized DFT to understand the influence of conformational variations on their electronic properties. nih.govresearchgate.net These investigations revealed that in the gas phase, d-alaninol exists as a mixture of at least two stable conformers with different population ratios. nih.govresearchgate.net The agreement between theoretical simulations and experimental photoelectron spectra is achieved only when this conformational multiplicity is considered. researchgate.net DFT calculations, specifically using methods like KS-LB94, have been used to compute the ionization energies (IEs) of the valence states, which compare well with experimental data. researchgate.net
| Conformer | Method | HOMO (eV) | HOMO-1 (eV) | Population (%) |
| A1 | OVGF | 9.42 | 11.23 | ~85 |
| A2 | OVGF | 9.77 | 10.98 | ~15 |
| Experimental | - | 9.40 | 11.00 | - |
| This table presents a simplified comparison of theoretical (Outer Valence Green's Function - OVGF) and experimental Highest Occupied Molecular Orbital (HOMO) and HOMO-1 ionization energies for the two most stable conformers of alaninol in the gas phase, as interpreted by DFT calculations. Population ratios are estimated based on theoretical models. Data sourced from researchgate.net. |
Adsorption Geometries: The adsorption of d-alaninol on surfaces has been investigated using DFT to understand its potential role in creating chiral self-assembled monolayers. A study on the adsorption of a single d-alaninol molecule on a Cu(100) surface used DFT calculations to test various possible adsorption sites and configurations. acs.orgnih.gov The most stable configuration was found to be one where both the amino (-NH₂) and hydroxyl (-OH) groups interact covalently with "on top" copper atoms. acs.orgnih.gov This dual coordination is favored because the distance between the oxygen and nitrogen atoms in gas-phase d-alaninol (computed as 2.73 Å) closely matches the side length of the Cu(100) surface unit cell (2.56 Å). acs.org
Furthermore, DFT calculations explored the possibility of a dehydrogenation process occurring on the amino group at full monolayer coverage. nih.gov This theoretical analysis provided a plausible explanation for the experimentally observed shifts in the N 1s core-level spectrum, suggesting the coexistence of both amino and imino groups on the surface. acs.orgnih.gov
| Parameter | Value/Observation | Source |
| Molecule | d-Alaninol ((R)-(-)-2-Amino-1-propanol) | acs.orgnih.gov |
| Surface | Cu(100) | acs.orgnih.gov |
| Computed Gas-Phase O-N Distance | 2.73 Å | acs.org |
| Most Stable Adsorption Site | Both -NH₂ and -OH groups interact with "on top" Cu atoms. | acs.orgnih.gov |
| Proposed High-Coverage Phenomenon | Dehydrogenation of the amino group. | nih.gov |
| This table summarizes key findings from DFT studies on the adsorption of d-alaninol on a Cu(100) surface. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
While specific, extensive MD simulation studies focusing solely on the conformational dynamics of d-alaninol are not widely published, the methodology's application to analogous molecules, such as alanine (B10760859) dipeptides, provides a framework for understanding how d-alaninol would behave. aps.orgaps.orgnih.gov Ab initio MD simulations, which use quantum mechanical calculations to determine forces, have shown that conformational transitions in alanine dipeptide analogs can occur on a picosecond time scale. aps.orgaps.orgnih.gov This is significantly faster than predictions from classical MD simulations using standard force fields, highlighting the importance of the chosen computational method. aps.org
For d-alaninol, MD simulations could be used to:
Explore Conformational Space: Identify the most stable conformers in different environments (e.g., gas phase, in solution) and the energy barriers between them.
Study Solvation: Analyze the structure and dynamics of solvent molecules around d-alaninol to understand its hydration shell and interactions with different solvents.
Simulate Interactions: Model the interaction of d-alaninol with other molecules, surfaces, or biological macromolecules. For instance, MD simulations combined with techniques like umbrella sampling can be used to calculate the free energy of adsorption onto a metal surface, providing insights into the binding strength. acs.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods are a powerful class of computational techniques that combine the high accuracy of quantum mechanics (QM) with the computational efficiency of molecular mechanics (MM). nih.govnih.gov In a typical QM/MM simulation, a small, chemically active part of the system (e.g., a reactant and a catalyst's active site) is treated with a QM method, while the larger, less active environment (e.g., the rest of the protein, solvent) is described by an MM force field. nih.gov This approach allows for the study of chemical reactions and electronic phenomena in large, complex systems like enzymes or solutions. nih.govnih.gov
There are no specific published QM/MM studies focused on d-alaninol. However, the methodology is well-suited to investigate several aspects of its chemistry:
Enzymatic Reactions: If d-alaninol were a substrate or inhibitor for an enzyme, a QM/MM approach could be used to model its binding in the active site and the subsequent chemical reaction. The d-alaninol molecule and key active site residues would constitute the QM region, while the rest of the enzyme and solvent would be the MM region. This could elucidate reaction mechanisms and energy barriers. nih.govacs.org
Solvated Reactions: To study a reaction involving d-alaninol in solution, the solute and a few key solvent molecules could be treated with QM, embedded in a larger system of MM-described solvent. This would capture the electronic effects of the reaction while accounting for the bulk solvent environment.
Excited State Properties: By combining time-dependent DFT (TD-DFT) with MM, one could study the photochemical properties of d-alaninol in a complex environment, simulating how its electronic excitations are influenced by its surroundings. researchgate.net
The main challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when covalent bonds are cut. researchgate.net Various schemes, such as the link-atom approach, have been developed to handle this interface effectively. core.ac.uk
| Component | Description | Computational Method | Rationale |
| Region 1 (QM) | d-Alaninol and the enzyme's catalytic residues. | Density Functional Theory (DFT) | High accuracy is needed to describe bond breaking/forming and electronic changes during the reaction. |
| Region 2 (MM) | The rest of the enzyme and surrounding water molecules. | Molecular Mechanics (e.g., AMBER, CHARMM force field) | High computational speed is sufficient for the environment, which primarily exerts steric and electrostatic effects. |
| Boundary | Covalent bonds between the QM and MM regions. | Link-atom or similar schemes. | To properly treat the connection and interaction between the two regions. |
| This table illustrates a hypothetical QM/MM setup to study an enzymatic reaction involving d-alaninol. |
Computational Prediction of Reactivity, Selectivity, and Catalytic Properties
Computational methods are invaluable for predicting the chemical behavior of molecules like d-alaninol. By calculating various electronic and structural properties, researchers can gain predictive insights into its reactivity, its selectivity in chemical transformations, and its potential as a catalyst or chiral ligand.
Reactivity: The reactivity of a molecule is closely related to its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net DFT calculations can accurately determine these orbital energies, providing a quantitative measure of reactivity. mdpi.com For d-alaninol, computational studies of its adsorption on a Cu(100) surface predicted that the interaction is strong enough to induce dehydrogenation of the amino group, a prediction of its surface reactivity. acs.orgnih.gov
Selectivity: As a chiral molecule, d-alaninol is of great interest for its potential use in asymmetric synthesis, where controlling selectivity (specifically, enantioselectivity) is paramount. Computational chemistry can predict selectivity by modeling the transition states of competing reaction pathways. The difference in the calculated activation energies for the formation of different stereoisomers allows for a prediction of the enantiomeric excess that might be expected experimentally. For example, if d-alaninol were used as a chiral ligand in a metal-catalyzed reaction, DFT calculations could model the entire catalytic cycle to identify the enantioselectivity-determining step and predict the favored product.
Catalytic Properties: Theoretical calculations can help design and understand catalysts based on the d-alaninol scaffold. By computationally modifying the structure of d-alaninol and calculating the effect on a model reaction, researchers can screen for derivatives with enhanced catalytic activity or selectivity. This in silico approach can accelerate the discovery of new catalysts by prioritizing the most promising candidates for experimental synthesis and testing. oup.com
Emerging Research Frontiers and Future Prospects for R 2 Amino 1 Propanol
Integration in Flow Chemistry and Continuous Manufacturing Research
The pharmaceutical and fine chemical industries are increasingly shifting from batch processing to continuous flow manufacturing to enhance efficiency, safety, and scalability. nih.gov Chiral auxiliaries, compounds that induce stereoselectivity in a reaction, are crucial in this transition for the synthesis of enantiomerically pure compounds. numberanalytics.com D-alaninol, as a readily available chiral molecule, is a candidate for use as a chiral auxiliary in continuous flow systems. numberanalytics.comwikipedia.org
Research in this area focuses on the development of auxiliary-mediated reactions that can be performed under flow conditions. numberanalytics.com The integration of chiral auxiliaries with flow chemistry and continuous processing is an emerging trend aimed at achieving higher levels of stereoselectivity and efficiency. numberanalytics.com Continuous flow reactors offer a platform for the efficient, safe, and scalable utilization of various chemical transformations, including those requiring gaseous reagents. nih.gov While the direct application of D-alaninol in published flow chemistry studies is not yet widespread, the principles established for other chiral auxiliaries pave the way for its future use. For instance, continuous flow systems have been successfully used for the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Asymmetric Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scale | Lab to large scale, but scaling up can be challenging | Easily scalable by extending operation time |
| Safety | Higher risk due to large volumes of reagents and solvents | Improved safety with smaller reaction volumes and better heat/mass transfer |
| Efficiency | Can be less efficient with longer reaction times and workup | Higher efficiency through process automation and integration of steps |
| Control | More difficult to control reaction parameters precisely | Precise control over temperature, pressure, and mixing |
The development of heterogeneous catalysts incorporating chiral molecules like D-alaninol is a promising avenue. These solid-supported catalysts would be particularly advantageous in flow systems, allowing for easy separation of the catalyst from the product stream and continuous operation over extended periods.
Advanced Chiral Resolution Methodologies Utilizing (R)-(-)-2-Amino-1-propanol
The separation of enantiomers, a process known as chiral resolution, is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. numberanalytics.comwikipedia.org (R)-(-)-2-Amino-1-propanol can be employed as a chiral resolving agent. libretexts.org The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org A racemic mixture of a chiral acid can be reacted with an enantiomerically pure amine like D-alaninol to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.orgchiralpedia.com
Table 2: Common Chiral Resolution Techniques
| Method | Principle | Key Features |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. wikipedia.org | Cost-effective for large-scale separation, but can be time-consuming to optimize. chiralpedia.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). numberanalytics.comchiralpedia.com | High-resolution separation, suitable for analytical and preparative scales. chiralpedia.com |
| Enzymatic Resolution | Enzymes selectively catalyze a reaction with one enantiomer. | High enantioselectivity under mild conditions. |
Recent advancements in chiral resolution include the development of new chiral selectors and chromatographic techniques. numberanalytics.comnumberanalytics.com While D-alaninol is traditionally used in crystallization-based methods, its derivatives could potentially be used to create novel chiral stationary phases for chromatography. Furthermore, emerging techniques like sonocrystallization and crystallization in microfluidic devices offer improved control over the crystallization process, potentially enhancing the efficiency of resolutions using D-alaninol. numberanalytics.com
Development of Smart Materials Incorporating (R)-(-)-2-Amino-1-propanol
Smart materials, also known as stimuli-responsive materials, are designed to change their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals. rsc.org The incorporation of chiral units like D-alaninol into polymers can impart unique chiroptical properties that are sensitive to their environment. nih.gov
Researchers are exploring the synthesis of amino acid-derived polymers that respond to various stimuli. rsc.org The amino and hydroxyl groups of D-alaninol provide reactive handles for its incorporation into polymer backbones or as pendant groups. For example, polymers containing amino groups can exhibit pH-responsive behavior due to protonation and deprotonation. nih.gov
One area of interest is the development of chiral sensors. A porous metal-organic framework (MOF) built from a chiral ligand demonstrated the ability to act as a fluorescent sensor for amino alcohols, with high sensitivity and enantioselectivity. acs.org This suggests that materials incorporating D-alaninol could be designed to selectively detect other chiral molecules. The conformational rigidity and specific interaction sites offered by incorporating D-alaninol into a larger structure could enhance chiral discrimination. acs.org
Deepening Understanding of Biological Systems Through D-Amino Alcohol Research
While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids and their derivatives, including D-amino alcohols, play significant and varied roles in biological systems. nih.gov Research into D-amino acids and their analogs, such as D-alaninol, is providing deeper insights into biochemistry and has potential therapeutic applications.
D-amino acid-containing peptides are more resistant to degradation by proteases, which are enzymes that break down proteins. nih.govnih.gov This increased stability can lead to a longer half-life in the body, a desirable property for peptide-based drugs. nih.govnih.govmdpi.com By creating mirror-image versions of naturally occurring peptides using D-amino acids, researchers have been able to develop analogs that retain biological activity but have significantly improved stability. nih.govnih.gov D-alaninol, as the alcohol analog of D-alanine (B559566), is a valuable tool in this field of peptidomimetics.
The study of how enzymes interact with D-amino acids and their analogs also provides fundamental knowledge about enzyme specificity and function. For instance, studies on D-amino-acid oxidase have shown how the enzyme's structure and activity are affected by the presence of alcohols, leading to changes in the interaction between the enzyme and its coenzyme. nih.gov Furthermore, the enzyme ethanolamine (B43304) ammonia-lyase has been shown to act on both enantiomers of 2-amino-1-propanol, with different stereochemical outcomes, providing insights into the enzyme's reaction mechanism. ebi.ac.uk This type of research expands our understanding of enzymatic reactions and the roles of D-isomers in biological processes. nih.gov
Q & A
Basic Research Questions
Q. How can enantiomeric purity of d-Alaninol be ensured during synthesis, and what analytical techniques are most reliable for validation?
- Methodological Answer :
- Synthesis : Use chiral auxiliaries or enantioselective catalytic methods (e.g., asymmetric hydrogenation) to minimize racemization. Monitor reaction conditions (pH, temperature) to preserve stereochemical integrity .
- Validation : Employ chiral HPLC with a polarimetric detector or NMR spectroscopy using chiral solvating agents (e.g., Eu(hfc)₃) to quantify enantiomeric excess (ee). Cross-validate with optical rotation measurements .
Q. What standard experiments are critical for characterizing d-Alaninol’s physicochemical properties?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in water, ethanol, and DMSO at varying temperatures (10–40°C) to determine partition coefficients .
- Reactivity : Test nucleophilic substitution reactions (e.g., with acyl chlorides) under inert atmospheres to avoid oxidation. Monitor by TLC and IR spectroscopy for functional group transformations .
Q. How should researchers design a baseline study to establish d-Alaninol’s stability under varying storage conditions?
- Methodological Answer :
- Experimental Design : Store samples at -20°C (control), 4°C, and 25°C with controlled humidity (0%, 50%, 90%). Use accelerated stability testing (40°C/75% RH) for predictive degradation modeling.
- Analysis : Quantify degradation products via HPLC-MS every 7 days for 6 weeks. Apply Arrhenius kinetics to extrapolate shelf-life .
II. Advanced Research Questions
Q. How can contradictory data on d-Alaninol’s efficacy in chiral resolution studies be resolved?
- Methodological Answer :
- Root-Cause Analysis : Compare solvent systems (polar vs. nonpolar), column materials (silica vs. cellulose derivatives), and detection limits across studies. Replicate experiments with standardized protocols .
- Statistical Reconciliation : Apply multivariate ANOVA to identify confounding variables (e.g., trace metal impurities) and use Bland-Altman plots to assess inter-laboratory variability .
Q. What experimental frameworks are optimal for probing d-Alaninol’s role in asymmetric catalysis?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in catalytic cycles. Isotopic labeling (e.g., deuterated substrates) can clarify mechanistic pathways .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian 16) to map transition states and enantioselectivity trends .
Q. How to design a thermodynamic study to evaluate d-Alaninol’s binding affinity with biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Titrate d-Alaninol into protein solutions (e.g., enzymes with chiral active sites) to measure ΔH, ΔS, and Kd. Include negative controls (e.g., l-Alaninol) to assess stereospecificity .
- Surface Plasmon Resonance (SPR) : Immobilize targets on sensor chips and measure real-time binding kinetics. Validate with circular dichroism (CD) spectroscopy for conformational changes .
III. Data Interpretation and Presentation
Q. What statistical methods are essential for validating reproducibility in d-Alaninol studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
